Quinoxaline-6-carbonyl chloride
Overview
Description
Quinoxaline-6-carbonyl chloride is a nitrogen-containing heterocyclic compound . It is also known as 6-(Chlorocarbonyl)quinoxaline, 6-(Chlorocarbonyl)-1,4-benzodiazine . It is a solid substance .
Synthesis Analysis
Quinoxalines can be synthesized by the spontaneous condensation between o-phenylenediamines and 1,2-dicarbonyl compounds . Recent advances in the synthesis of quinoxalines have been dedicated to finding more efficient approaches toward the synthesis of quinoxaline rings . The exploitation of transition-metal-free catalysis in organic synthesis leads to a new frontier to access biologically active heterocycles .Molecular Structure Analysis
The molecular weight of Quinoxaline-6-carbonyl chloride is 192.6 . The IUPAC name is 6-quinoxalinecarbonyl chloride .Chemical Reactions Analysis
Quinoxalines have demonstrated a wide range of physicochemical and biological activities . They have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Physical And Chemical Properties Analysis
Quinoxaline-6-carbonyl chloride is a solid substance . It has a boiling point of 119°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Aryl Quinoxaline Derivatives : Quinoxalines are widely used in industries such as paint, pharmaceuticals, and medicine. They are also part of antibiotic structures like Actinomycin and Lomacin. New catalysts like CrCl2, PbBr2, and CuSO4 have been used to enhance the efficiency and reduce the synthesis time of these compounds (Soleymani et al., 2012).
Metal-free Synthesis of Quinoxaline Derivatives : A protocol for preparing quinoxaline-3-carbonyl compounds using K2S2O8 as an oxidant in metal- and base-free conditions has been developed. This method allows the efficient preparation of various quinoxaline-3-carbonyl compounds (Xie et al., 2019).
Safe Synthesis in Continuous Flow Reactor : A flow method for the synthesis of diazoketones from acyl chloride precursors, leading to the creation of quinoxalines, has been developed. This method showcases efficiency and safety benefits, especially in reducing exposure to carcinogenic compounds (Martin et al., 2011).
Safety And Hazards
Future Directions
Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . They have been used for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests that quinoxalines, including Quinoxaline-6-carbonyl chloride, may have potential for future development in various fields .
properties
IUPAC Name |
quinoxaline-6-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQROVYZDJSOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379990 | |
Record name | quinoxaline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxaline-6-carbonyl chloride | |
CAS RN |
258503-93-4 | |
Record name | quinoxaline-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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